molecular formula C15H10BrNO2S B444186 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid CAS No. 354537-98-7

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid

Cat. No.: B444186
CAS No.: 354537-98-7
M. Wt: 348.2g/mol
InChI Key: GBDGYUJCUJUZJG-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a bromine atom, a methyl group, and a thiophene ring

Preparation Methods

The synthesis of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiophene ring: This step often involves a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a bromoquinoline intermediate in the presence of a palladium catalyst.

    Bromination and methylation: The final steps involve selective bromination and methylation of the quinoline core to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various proteins, modulating their activity.

Comparison with Similar Compounds

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid can be compared with other quinoline and thiophene derivatives:

    Quinoline Derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial activity. The presence of the thiophene ring in this compound adds unique electronic properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid are used in organic electronics. The quinoline core in this compound enhances its potential as a multifunctional material.

Similar compounds include:

  • 2-Methylquinoline
  • 6-Bromoquinoline
  • 2-Thiophenecarboxylic acid

These comparisons highlight the unique combination of the quinoline and thiophene moieties in this compound, making it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-3-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S/c1-8-13(15(18)19)10-7-9(16)4-5-11(10)17-14(8)12-3-2-6-20-12/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDGYUJCUJUZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352038
Record name ST025810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354537-98-7
Record name ST025810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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